Acetato de metoximetilo

Descripción general

Descripción

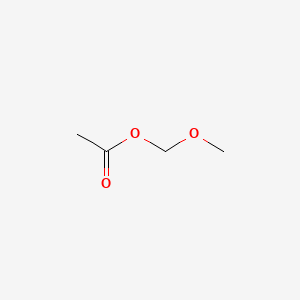

Methoxymethyl acetate is a chemical compound with the molecular formula C4H8O3 . It has an average mass of 104.104 Da and a Monoisotopic mass of 104.047340 Da . It is also known by other names such as acetic acid methoxymethyl ester and methanol, 1-methoxy-, 1-acetate .

Synthesis Analysis

Methoxymethyl acetate can be synthesized via dimethoxymethane (DMM) carbonylation . The process involves the reaction of DMM with a -SO3H group to generate methoxymethyl species and methanol. The methoxymethyl species is then attacked by CO to produce the methoxyacetyl species. This species can react with DMM to yield Methoxymethyl acetate and regenerate the methoxymethyl species .

Molecular Structure Analysis

The molecular structure of Methoxymethyl acetate consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 24.1±0.3 cm^3 and a polarizability of 9.6±0.5 x 10^-24 cm^3 .

Physical and Chemical Properties Analysis

Methoxymethyl acetate has a density of 1.0±0.1 g/cm^3, a boiling point of 102.2±23.0 °C at 760 mmHg, and a vapor pressure of 34.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 27.2±14.2 °C . It has a refractive index of 1.379 .

Aplicaciones Científicas De Investigación

Producción de solventes

El acetato de metilo, que se puede sintetizar a partir de Acetato de metoximetilo, tiene amplias aplicaciones en la producción de solventes . Se produce mediante la esterificación catalítica de ácido acético y metanol con ácido sulfúrico como catalizador en un reactor discontinuo .

Fabricación de perfumes

El acetato de metilo también se utiliza en la producción de perfumes . El agradable olor del acetato de metilo lo convierte en un ingrediente adecuado para los perfumes .

Producción de surfactantes y emulsionantes

El acetato de metilo se utiliza en la producción de surfactantes y emulsionantes . Estas son sustancias que reducen la tensión superficial de un líquido, lo que le permite extenderse más fácilmente o mezclarse con otro líquido inmiscible .

Combustibles de biodiésel

El acetato de metilo se utiliza en la producción de combustibles de biodiésel . El biodiésel es un reemplazo de diésel renovable y de combustión limpia que está reduciendo la dependencia del petróleo extranjero, creando empleos y mejorando el medio ambiente .

Agentes activos de superficie

El acetato de metilo se utiliza en la producción de agentes activos de superficie . Estas son sustancias que alteran las propiedades del agua, haciéndola más eficiente para disolver la suciedad y los aceites .

Mecanismo De Acción

Target of Action

Methoxymethyl acetate is a chemical compound with the molecular formula

C4H8O3C_4H_8O_3C4H8O3

. However, the specific primary targets of Methoxymethyl acetate are not well-documented in the literature.Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of Methoxymethyl acetate .

Safety and Hazards

Methoxymethyl acetate is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Propiedades

IUPAC Name |

methoxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEDOIDXVJXDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884067 | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-76-7 | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYMETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KOR693QFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

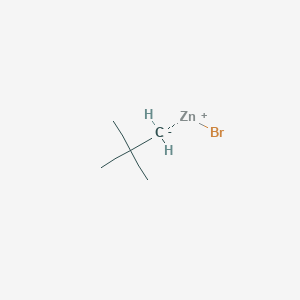

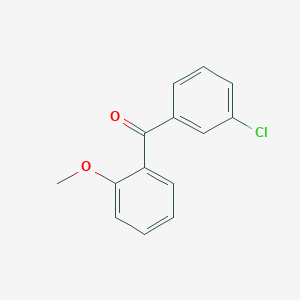

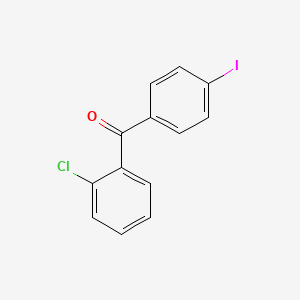

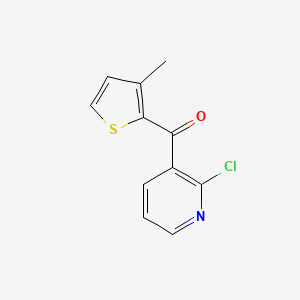

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

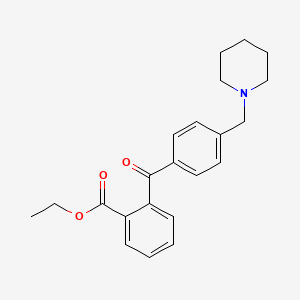

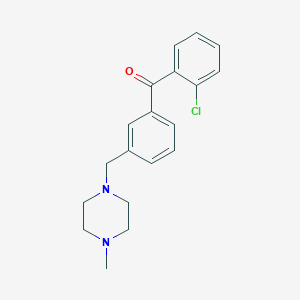

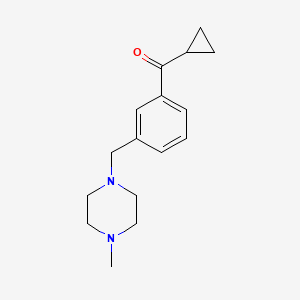

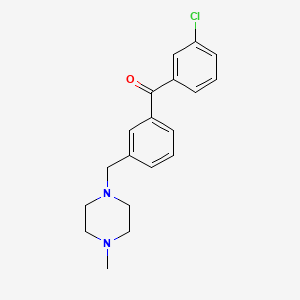

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)